molecular formula C10H10ClN3O B11782009 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde CAS No. 1956382-08-3

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde

Cat. No.: B11782009
CAS No.: 1956382-08-3
M. Wt: 223.66 g/mol
InChI Key: SQONRAYCTNKTJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with chloroacetone in the presence of a base, followed by cyclization to form the imidazo[1,5-c]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential as a bioactive molecule .

Properties

CAS No.

1956382-08-3

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-1-propan-2-ylimidazo[1,5-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c1-6(2)10-7-3-8(11)12-5-14(7)9(4-15)13-10/h3-6H,1-2H3

InChI Key

SQONRAYCTNKTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(N=CN2C(=N1)C=O)Cl

Origin of Product

United States

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